2-(1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide
Description
This compound integrates an indole moiety, a [1,2,4]triazolo[4,3-a]pyridine core, and an acetamide linker. Its molecular formula is C₁₉H₁₇N₅O₂, with a molecular weight of 341.38 g/mol . The indole and triazolopyridine systems synergize to enhance interactions with biological targets, such as enzymes or receptors involved in neurological and oncological pathways. Its synthesis involves multi-step reactions, including cyclization and coupling steps .
Properties
Molecular Formula |
C17H15N5O |
|---|---|
Molecular Weight |
305.33 g/mol |
IUPAC Name |
2-indol-1-yl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C17H15N5O/c23-17(12-21-10-8-13-5-1-2-6-14(13)21)18-11-16-20-19-15-7-3-4-9-22(15)16/h1-10H,11-12H2,(H,18,23) |
InChI Key |
RNOQFCQPGRRTKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and triazolopyridine intermediates, which are then coupled through various chemical reactions. Common synthetic routes include:
Nucleophilic Substitution: The indole moiety is often introduced via nucleophilic substitution reactions.
Cyclization: The triazolopyridine ring is formed through cyclization reactions involving appropriate precursors.
Amidation: The final step involves the formation of the acetamide linkage through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the triazolopyridine ring.
Substitution: Both the indole and triazolopyridine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include oxidized indole derivatives, reduced triazolopyridine compounds, and various substituted analogs.
Scientific Research Applications
2-(1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, particularly targeting c-Met kinase.
Biological Studies: The compound is used in studies related to cell cycle regulation and apoptosis.
Drug Discovery: It serves as a lead compound in the development of new therapeutic agents for cancer treatment.
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Unique Advantages of the Parent Compound
The parent molecule’s unsubstituted indole and pyridine rings balance target affinity and metabolic stability. Unlike analogues with bulky substituents (e.g., bromine or oxadiazole), it avoids excessive lipophilicity, reducing off-target effects . Its triazolopyridine core also minimizes glutathione conjugation, lowering hepatotoxicity risks compared to triazolopyridazine derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
